molecular formula C9H8ClNO3 B2971907 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride CAS No. 1170547-23-5

5-Amino-1-benzofuran-2-carboxylic acid hydrochloride

Cat. No.: B2971907
CAS No.: 1170547-23-5
M. Wt: 213.62
InChI Key: ZYYGHAVYEZEPPM-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride is not explicitly stated in the sources, benzofuran compounds are known to exhibit a wide range of biological activities . These activities make benzofuran a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

Future Directions

Benzofuran compounds, including 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride, have attracted attention due to their biological activities and potential applications as drugs . The search for effective and low-toxic antifungal drugs has become a focus of current research . Therefore, future research may focus on exploring the therapeutic potential of these compounds for the treatment of microbial diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzofuran-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride include:

Properties

IUPAC Name

5-amino-1-benzofuran-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYGHAVYEZEPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170547-23-5
Record name 5-amino-1-benzofuran-2-carboxylic acid hydrochloride
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